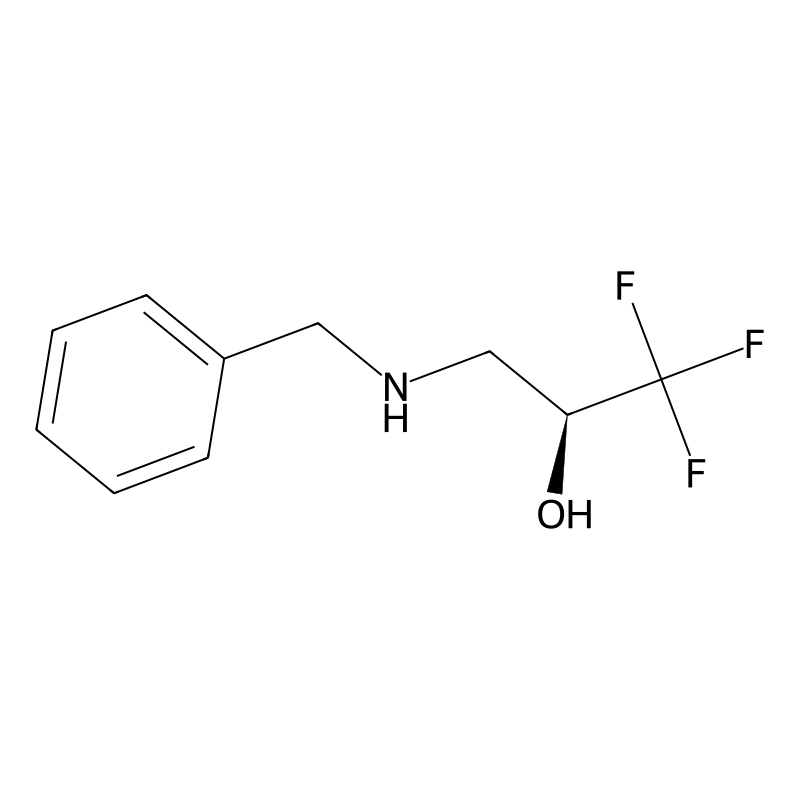

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol is a chiral compound notable for its unique trifluoromethyl group and amino alcohol functionality. Its molecular formula is CHFNO, and it has a molar mass of approximately 219.2 g/mol. This compound is characterized by the presence of a benzyl group at the nitrogen atom of the amino group and a trifluoro group at the carbon adjacent to the hydroxyl group, making it a valuable building block in synthetic organic chemistry .

- Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

- Amide Formation: The amino group can react with carboxylic acids or sulfonyl chlorides to form amides or sulfonamides, respectively.

- Reduction Reactions: The compound can be reduced to yield other derivatives, which may have altered biological activity or pharmacological properties .

The synthesis of (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol can be achieved through several methods:

- Ring Opening Reactions: Utilizing trifluoromethyloxiranes with primary amines can yield amino alcohols through regioselective ring-opening reactions .

- Enantioselective Reduction: Starting from appropriate precursors like 1,1,1-trifluoro-3-bromopropanone, enantioselective borane-mediated reductions can produce the desired chiral center with high optical purity .

- Direct Amination: The reaction of benzylamine with suitable trifluorinated alcohols under controlled conditions can also lead to the formation of this compound.

(S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceutical Development: It is used in synthesizing various bioactive compounds due to its structural features that may enhance drug efficacy.

- Material Science: The compound's unique properties make it a candidate for developing new materials with specific functionalities.

Interaction studies involving (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol focus on its potential interactions with biological targets. These studies are crucial for understanding its pharmacodynamics and pharmacokinetics:

- Binding Affinity Studies: Research into how this compound interacts with receptors or enzymes can reveal its potential therapeutic uses.

- Toxicological Assessments: Evaluating its safety profile and potential toxicity in biological systems is essential for any future applications in medicine.

Several compounds share structural similarities with (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Key Differences |

|---|---|---|

| 3-Amino-1,1,1-trifluoro-2-phenylpropan-2-ol | Contains a phenyl group instead of a benzyl group | Lacks the benzyl substituent on the nitrogen |

| 2-Amino-1,1,1-trifluoro-3-phenylsulfonyl-2-propanol | Contains a phenylsulfonyl group | Different functional group at the 3-position |

| Norephedrine | Similar amino alcohol scaffold | Absence of trifluoro group at the 1-position |

| 3-Trifluoromethylpyrazoles | Contains trifluoromethyl group | Focused on heterocyclic structures rather than amino alcohols |

This table illustrates how (S)-3-Benzylamino-1,1,1-trifluoro-propan-2-ol stands out due to its specific combination of functional groups and stereochemistry.